

A Head-to-Head Battle of Sanger Assemblers: CAP3 vs. Phrap

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Compound of Interest

Compound Name: CAP 3

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In the realm of Sanger sequencing analysis, the assembly of raw sequence reads into contiguous consensus sequences is a critical step. For decades, two programs have been mainstays for this task: CAP3 and Phrap. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their assembly needs.

At a Glance: Key Differences

While both CAP3 and Phrap are based on the overlap-layout-consensus paradigm, their underlying algorithms and heuristics lead to different strengths and weaknesses. Phrap is renowned for its ability to generate longer contigs, a significant advantage in closing gaps and achieving a more complete assembly.^{[1][2]} Conversely, CAP3 is often lauded for producing a more accurate consensus sequence with fewer errors and for its superior capability in scaffolding contigs using forward-reverse pair constraints.^{[1][2]}

Performance Showdown: A Quantitative Comparison

To illustrate the practical differences between CAP3 and Phrap, we present a summary of assembly results from a comparative study on various Bacterial Artificial Chromosome (BAC) datasets. The data highlights the trade-offs between contig length and accuracy.

Data Set	Assembler	Number of Large Contigs	Sum of Lengths of Large Contigs (bp)	Number of Internal Errors	Number of Errors at Ends
5XD	CAP3	35	14,219	46	Not Reported
5XD	Phrap	33	14,696	129	Not Reported
8XA	CAP3	12	71,025	83	Not Reported
8XA	Phrap	8	71,395	80	Not Reported
8XB	CAP3	8	53,127	59	Not Reported
8XB	Phrap	7	53,078	36	Not Reported
8XC	CAP3	8	52,134	4	Not Reported
8XC	Phrap	6	76,922	6	Not Reported
8XD	CAP3	7	72,690	35	Not Reported
8XD	Phrap	6	102,523	60	Not Reported
10XA	CAP3	4	91,380	28	Not Reported
10XA	Phrap	3	91,329	11	Not Reported
10XB	CAP3	1	167,655	5	Not Reported
10XB	Phrap	2	138,551	7	Not Reported
10XC	CAP3	5	106,631	44	Not Reported
10XC	Phrap	4	77,747	12	Not Reported
10XD	CAP3	4	79,900	2	Not Reported
10XD	Phrap	3	79,978	2	Not Reported

Table 1: Comparison of CAP3 and Phrap assembly performance on various BAC datasets. Data sourced from Huang, X. and Madan, A. (1999).[3]

As the table demonstrates, Phrap consistently produces fewer, and often longer, contigs. However, in many instances, CAP3 assemblies contain fewer internal errors in the resulting consensus sequences.

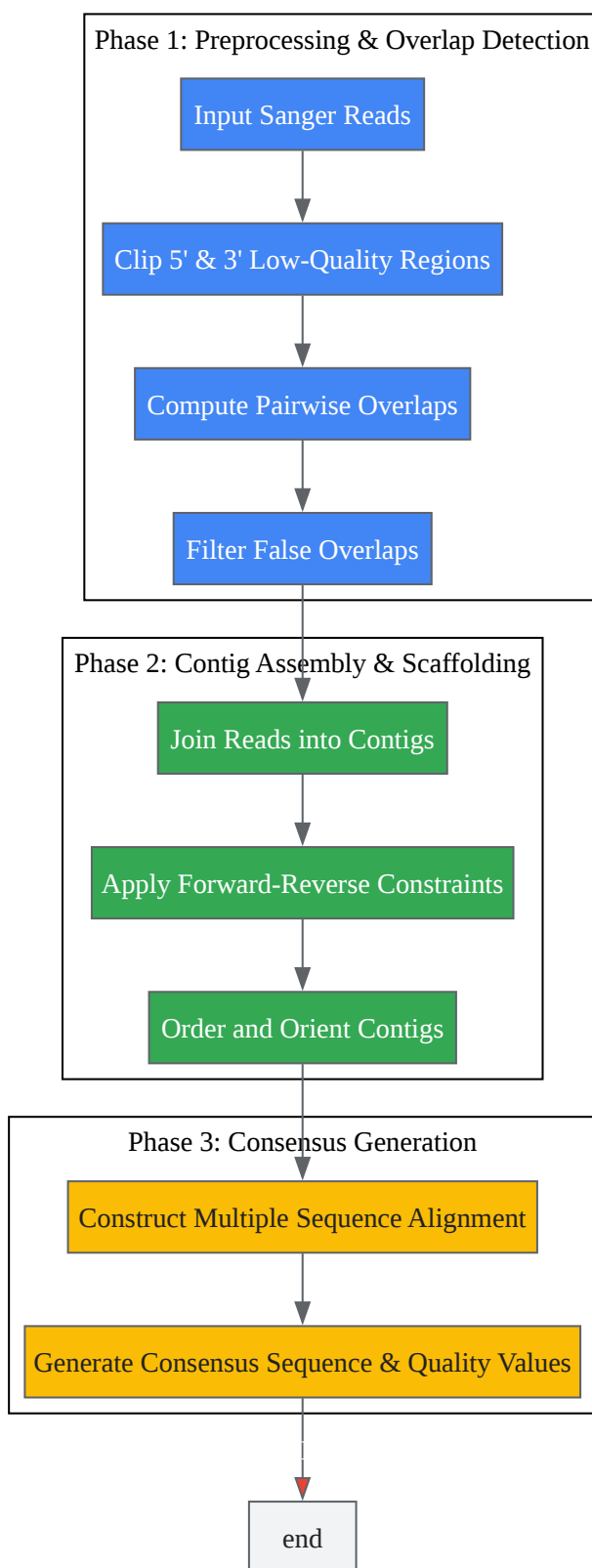
Under the Hood: Algorithmic Workflows

The distinct performance characteristics of CAP3 and Phrap stem from their different algorithmic approaches to the assembly problem.

CAP3 Assembly Workflow

CAP3 employs a three-phase process to assemble sequences:

- **Preprocessing and Overlap Detection:** The algorithm begins by identifying and trimming low-quality 5' and 3' regions of each read. It then computes all pairwise overlaps between the high-quality read segments. A series of filters are applied to remove false overlaps.[\[1\]](#)
- **Contig Assembly and Scaffolding:** Reads are progressively joined to form contigs based on the strength of their overlap scores, starting with the highest-scoring overlaps. A key feature of CAP3 is its use of forward-reverse constraints from paired-end reads to correct misassemblies and to order and orient contigs into scaffolds.[\[1\]](#)
- **Consensus Sequence Generation:** For each contig, a multiple sequence alignment of the constituent reads is constructed. A consensus sequence is then generated from this alignment, with each base and its quality value being determined by the underlying read data.[\[1\]](#)



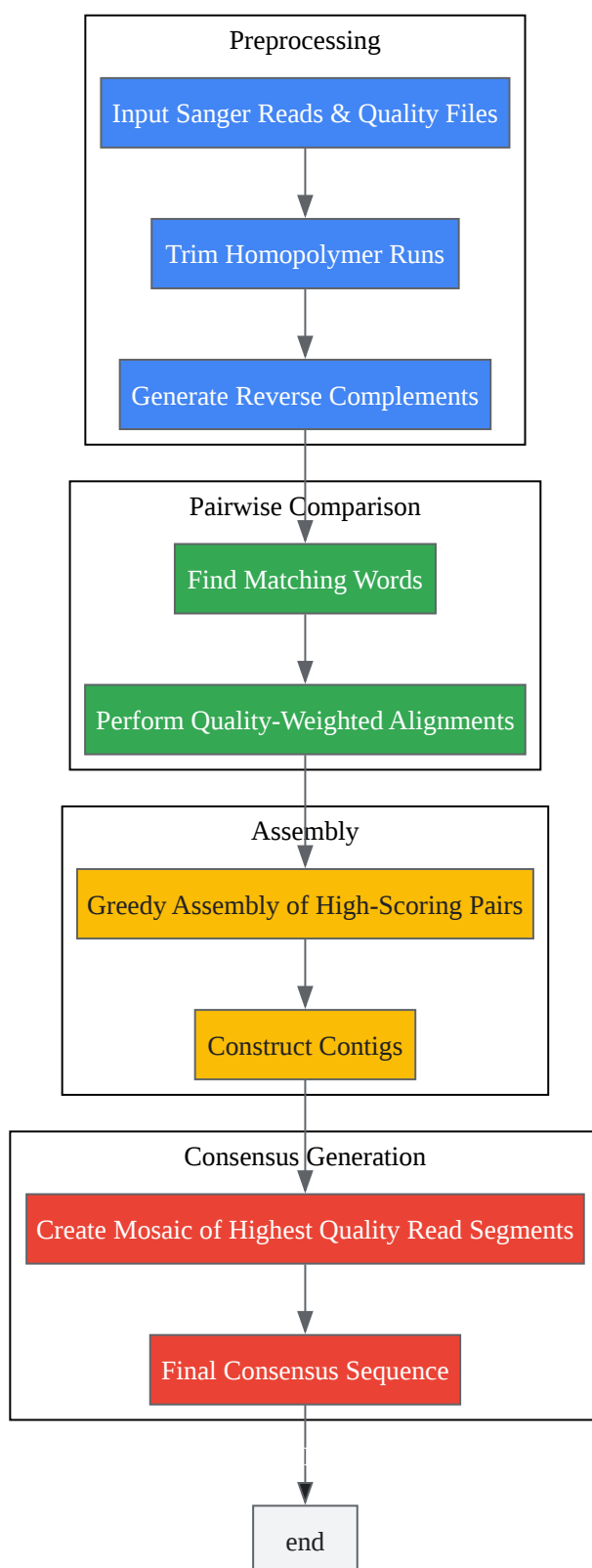
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Caption: CAP3 Assembly Workflow Diagram

Phrap Assembly Workflow

Phrap's assembly process is heavily reliant on Phred quality scores, which are base-call error probabilities. The general workflow is as follows:

- **Data Input and Preprocessing:** Phrap takes sequence and quality data as input. It can trim near-homopolymer runs at the ends of reads and generate the reverse complement of each read.[\[4\]](#)
- **Pairwise Comparisons:** The program identifies pairs of reads that share matching "words" (short, identical subsequences). For these pairs, it performs a Smith-Waterman alignment to determine the quality of the overlap, taking into account the Phred quality scores of matching and mismatching bases.[\[4\]](#)[\[5\]](#)
- **Contig Construction:** Using a greedy algorithm, Phrap assembles reads into contigs, starting with the most confident pairwise matches. It uses quality values to help resolve discrepancies between reads, especially in repetitive regions.[\[6\]](#)[\[7\]](#)
- **Consensus Sequence Generation:** Phrap constructs the final consensus sequence as a mosaic of the highest-quality segments from the aligned reads.[\[4\]](#) This approach differs from a simple majority-rule consensus.



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